5-Fluoro-1-(2-methylbenzene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Fluoro-1-(o-tolylsulfonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 5th position, an o-tolylsulfonyl group at the 1st position, and a pyrimidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(o-tolylsulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and o-toluenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-1-(o-tolylsulfonyl)pyrimidine-2,4(1H,3H)-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification methods are employed to meet the required quality standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(o-tolylsulfonyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom and the o-tolylsulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-1-(o-tolylsulfonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(o-tolylsulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and the o-tolylsulfonyl group play crucial roles in its activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine core structure.
1-(o-Tolylsulfonyl)pyrimidine-2,4(1H,3H)-dione: Lacks the fluorine atom but shares the same core structure and sulfonyl group.
Uniqueness
5-Fluoro-1-(o-tolylsulfonyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the fluorine atom and the o-tolylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
56059-09-7 |
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Molecular Formula |
C11H9FN2O4S |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
5-fluoro-1-(2-methylphenyl)sulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9FN2O4S/c1-7-4-2-3-5-9(7)19(17,18)14-6-8(12)10(15)13-11(14)16/h2-6H,1H3,(H,13,15,16) |
InChI Key |
MOQJOKIQRMSFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
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